molecular formula C9H19N3O B13215866 3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one

3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13215866
M. Wt: 185.27 g/mol
InChI Key: NSNOZCGAMPIQHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired piperazine derivative.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar cyclization reactions. The use of automated and parallel solid-phase synthesis techniques can also be employed to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of nucleophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, influencing biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2,2-dimethyl-1-(piperazin-1-yl)propan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the amino and dimethyl groups can enhance its interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C9H19N3O/c1-9(2,7-10)8(13)12-5-3-11-4-6-12/h11H,3-7,10H2,1-2H3

InChI Key

NSNOZCGAMPIQHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(=O)N1CCNCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.